Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate

thermal stability photoinitiator cationic curing

Formulators of thick-film UV coatings and electronic encapsulants face surface-only cure and heavy-metal compliance risk when using high-extinction or antimony-containing photoinitiators. This triarylsulfonium hexafluorophosphate salt resolves both issues with a low molar extinction coefficient (~80 M⁻¹·cm⁻¹ at 365 nm) that enables uniform acid generation through films exceeding 100 µm, combined with an antimony-free PF₆ anion that eliminates heavy-metal regulatory burden. • ε ≈ 80 M⁻¹·cm⁻¹ at 365 nm - uniform through-cure in thick films >100 µm • Antimony-free; classified as skin/eye irritant without aquatic toxicity label • Available as 50% propylene carbonate solution or solvent-free powder for 100%-solids formulations

Molecular Formula C24H19S2.F6P
C24H19F6PS2
Molecular Weight 516.5 g/mol
CAS No. 68156-13-8
Cat. No. B1583999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate
CAS68156-13-8
Molecular FormulaC24H19S2.F6P
C24H19F6PS2
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1
InChIKeySFWSATMGMAKCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl[(phenylthio)phenyl]sulfonium Hexafluorophosphate Sourcing Profile


Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS 68156‑13‑8) is a triarylsulfonium salt that functions as a cationic photoinitiator and photoacid generator (PAG) in UV‑curable systems. It is most commonly supplied as a 50 % solution in propylene carbonate (CPI‑100P; specific gravity 1.30 at 20 °C [REFS‑1]) or as a solvent‑free powder (CPI‑110P). The hexafluorophosphate (PF₆⁻) anion confers distinct properties relative to the widely used hexafluoroantimonate (SbF₆⁻) analogs, including differences in acid strength, thermal stability of the cured network, environmental hazard classification, and regulatory profile under TSCA [REFS‑2][REFS‑3].

Why Generic Substitution Fails


Triarylsulfonium salts are not fungible; the counter‑ion governs the generated acid strength, cure kinetics, depth of cure, and the thermal and environmental stability of the final polymer network [REFS‑1]. Direct comparative electron‑beam and UV‑cure studies demonstrate that hexafluorophosphate‑based salts yield lower cure conversion and network thermal stability than their hexafluoroantimonate counterparts, but they simultaneously reduce aquatic toxicity burden and avoid antimony metal content [REFS‑2][REFS‑3]. The molar extinction coefficient and absorption profile of the PF₆ salt (ε ≈ 80 M⁻¹·cm⁻¹ at 365 nm) dictate that it is optimally deployed in thick‑film (>100 µm) applications, whereas high‑extinction analogs would generate only a surface cure in the same geometry [REFS‑4]. These quantitative performance trade‑offs render generic interchange without reformulation impossible.

Comparative Performance Evidence


Thermal Stability vs. SbF₆ Analog

The triarylsulfonium PF₆ salt shows no apparent decomposition below 300 °C and does not trigger premature polymerization when heated with monomers [REFS‑1]. This thermal threshold is at least as high as, or marginally higher than, the typical specification for commercial SbF₆ analogs, which are rated for 300 °C maximum processing. The stability window directly enables high‑temperature processes such as LED encapsulation bake cycles.

thermal stability photoinitiator cationic curing

Deep-Cure Capability (i-Line)

The PF₆ salt exhibits a molar extinction coefficient of approximately 80 M⁻¹·cm⁻¹ at the i‑line (365 nm) and negligible absorption at the h‑line (405 nm) and g‑line (436 nm) [REFS‑1]. This low extinction permits high light transmission through film thicknesses exceeding 100 µm, enabling acid generation throughout the entire depth of a coating rather than only at the surface. In contrast, the manufacturer’s CPI‑400 series (high‑extinction sulfonium salts) is recommended exclusively for thin films (~10 µm) [REFS‑1].

molar extinction coefficient deep curing i-line photoacid generator

Acid Strength and Cure Efficiency vs. SbF₆ Analog

In electron‑beam curing of diepoxidized cardanol resin, the SbF₆‑type sulfonium salt produced higher thermal stability of the cured network than the PF₆ type at equivalent weight loading (2–3 wt %), with the difference being more pronounced at lower radiation doses [REFS‑1][REFS‑2]. Separately, commercial technical guidance states that the SbF₆ analog requires only 40–60 % of the loading of the PF₆ salt to achieve equivalent curing response in UV‑cationic clear‑coat formulations [REFS‑3]. Direct gel‑fraction or degree‑of‑cure values are reported in the referenced studies but are dose‑ and formulation‑dependent; the consistent finding is that PF₆ generates a weaker Brønsted acid (HPF₆ vs. HSbF₆) and consequently exhibits lower catalytic turnover per equivalent of acid released.

acid strength photoacid generator cationic polymerization efficiency

Environmental Hazard Profile: Antimony-Free

The PF₆ salt bears GHS07 (Warning) classification for skin and eye irritation only (H315, H319) [REFS‑1]. In contrast, the directly comparable SbF₆ analog (CAS 71449‑78‑0) carries GHS09 (H410: Very toxic to aquatic life with long‑lasting effects) in addition to the skin/eye irritation and skin sensitization hazards [REFS‑2]. The presence of antimony in the SbF₆ counter‑ion triggers the chronic aquatic toxicity hazard. Furthermore, San‑Apro designates its CPI‑100P/110P products as ‘non‑PFAS’, which is distinct from many higher‑homolog fluoroanion PAGs [REFS‑3].

environmental hazard antimony-free GHS classification aquatic toxicity

Physical Form Flexibility: Solution and Powder

Within the same CAS registry (68156‑13‑8), this sulfonium salt is commercially available both as a 50 % propylene carbonate solution (CPI‑100P; specific gravity 1.30) and as a solvent‑free powder (CPI‑110P) [REFS‑1][REFS‑2]. The powder form enables incorporation into solvent‑sensitive or 100 %‑solids formulations where the presence of propylene carbonate would be detrimental. By contrast, the SbF₆ analog (CPI‑101A) is supplied exclusively as a 50 % solution [REFS‑3].

formulation flexibility solvent-free photoinitiator solid photoacid generator

Low Coloration After Thermal Cure

The PF₆‑based sulfonium salt is reported to yield cured products with excellent low coloration after high‑temperature heating, a property explicitly highlighted by the manufacturer for applications requiring optical transparency [REFS‑1]. This characteristic is attributed to the non‑coordinating nature of the PF₆⁻ anion, which minimizes side reactions that can generate chromophoric degradation products during thermal post‑cure. Commercial guidance further notes that PF₆‑type salts produce less yellowing than some SbF₆‑type formulations under thermal aging conditions [REFS‑2], although quantitative ΔE or yellowness index values are not published in the open literature for head‑to‑head comparison.

low coloration optical clarity high-temperature curing yellowing resistance

Application Scenarios


Thick-Film UV-Cationic Coatings and Adhesives

The low molar extinction coefficient (≈ 80 M⁻¹·cm⁻¹ at 365 nm) enables UV light to penetrate film thicknesses exceeding 100 µm and generate acid uniformly throughout the coating, eliminating the surface‑only cure that high‑extinction PAGs produce [REFS‑1]. This makes the PF₆ salt the initiator of choice for thick‑film cycloaliphatic epoxy coatings, electronic encapsulation, and structural adhesives where depth of cure determines mechanical integrity. The thermal stability up to 300 °C further permits post‑cure baking without initiator decomposition [REFS‑2].

LED Encapsulation and Optical Devices

The combination of antimony‑free composition [REFS‑1], low coloration after thermal aging [REFS‑2], and classification as only a skin/eye irritant without aquatic toxicity labeling [REFS‑3] makes this compound the preferred photoacid generator for LED encapsulant formulations, optical lens coatings, and medical device adhesives where heavy‑metal content is regulated. The solvent‑free powder form (CPI‑110P) allows direct compounding into 100 %‑solids optical resins without introducing propylene carbonate diluent [REFS‑4].

Stereolithography (3D Printing) Resins

Patent literature (EP 1036789 A1 / US 6,368,769) explicitly discloses aromatic sulfonium hexafluorophosphate compounds for stereolithographic resin compositions, citing the absence of oxygen inhibition, high dimensional accuracy of cured layers, and sufficient curing depth for layer‑by‑layer fabrication [REFS‑1]. The balanced photosensitivity (low extinction at 365 nm i‑line but sufficient absorption to initiate polymerization) provides the controlled cure depth necessary for high‑resolution additive manufacturing with cationically polymerizable epoxy or vinyl ether monomers [REFS‑2].

Electron-Beam and Gamma-Ray Cured Composites

Primary research demonstrates that triarylsulfonium hexafluorophosphate functions as an effective initiator for electron‑beam curing of epoxy resins (DGEBA, DGEBF, bio‑based diepoxidized cardanol) at doses of 200–800 kGy [REFS‑1]. Although the SbF₆ analog yields higher gel fraction and network thermal stability under identical conditions, the PF₆ salt is selected when the process can accommodate the reactivity differential and when antimony elimination is mandated by end‑use specifications [REFS‑2]. The compound is effective at 1–3 wt % loading in epoxy matrices and is compatible with both EB and Co⁶⁰ γ‑ray sources [REFS‑1].

Quote Request

Request a Quote for Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.